molecular formula C11H11N3O2 B2810230 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid CAS No. 1354962-77-8

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Cat. No.: B2810230
CAS No.: 1354962-77-8
M. Wt: 217.228
InChI Key: PHRNVQSPHLGFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid: is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with 3-bromobenzoic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as a ligand in coordination chemistry .

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its structural features. It can be used in the design of drugs targeting specific enzymes or receptors. Research has shown its utility in developing inhibitors for certain biological pathways .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique structure allows for the development of materials with specific properties[5][5].

Comparison with Similar Compounds

  • 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid
  • 4-(1H-pyrazol-4-yl)benzoic acid

Comparison: Compared to similar compounds, 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is unique due to the position of the amino group and the specific substitution pattern on the pyrazole ring. This structural difference can lead to variations in reactivity, biological activity, and physical properties .

Properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-3-8(5-9)11(15)16/h2-7,13H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRNVQSPHLGFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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